REACTION_CXSMILES
|
[CH:1](=[C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=2)[NH:9]1)C1C=CC=CC=1.[O-:21][Mn](=O)(=O)=O.[K+].[OH2:27]>N1C=CC=CC=1>[C:1]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([N+:18]([O-:20])=[O:19])[CH:14]=2)[N:9]=1)([OH:21])=[O:27] |f:1.2|
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Name
|
2-benzylidene-6-nitroquinoline
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C1NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
36.6 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature between 18 and 20° C
|
Type
|
FILTRATION
|
Details
|
After filtration on celite
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |